Cas no 1807029-42-0 (4-Cyano-2-difluoromethyl-3-methylphenylacetic acid)

4-Cyano-2-difluoromethyl-3-methylphenylacetic acid is a versatile intermediate in organic synthesis, particularly valued for its functionalized aromatic structure. The presence of cyano, difluoromethyl, and methyl substituents on the phenyl ring, along with an acetic acid side chain, enables its use in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The difluoromethyl group enhances metabolic stability and lipophilicity, making it advantageous in drug design. The compound’s reactivity allows for further derivatization, such as esterification or amidation, facilitating the development of target molecules with tailored properties. Its well-defined structure and purity ensure consistent performance in synthetic applications.
4-Cyano-2-difluoromethyl-3-methylphenylacetic acid structure
1807029-42-0 structure
Product name:4-Cyano-2-difluoromethyl-3-methylphenylacetic acid
CAS No:1807029-42-0
MF:C11H9F2NO2
MW:225.191469907761
CID:5006998

4-Cyano-2-difluoromethyl-3-methylphenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Cyano-2-difluoromethyl-3-methylphenylacetic acid
    • Inchi: 1S/C11H9F2NO2/c1-6-8(5-14)3-2-7(4-9(15)16)10(6)11(12)13/h2-3,11H,4H2,1H3,(H,15,16)
    • InChI Key: HJFWTXJIPKSXAN-UHFFFAOYSA-N
    • SMILES: FC(C1C(C)=C(C#N)C=CC=1CC(=O)O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 310
  • XLogP3: 2.1
  • Topological Polar Surface Area: 61.1

4-Cyano-2-difluoromethyl-3-methylphenylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010006837-1g
4-Cyano-2-difluoromethyl-3-methylphenylacetic acid
1807029-42-0 97%
1g
1,519.80 USD 2021-07-06

4-Cyano-2-difluoromethyl-3-methylphenylacetic acid Related Literature

Additional information on 4-Cyano-2-difluoromethyl-3-methylphenylacetic acid

Comprehensive Overview of 4-Cyano-2-difluoromethyl-3-methylphenylacetic acid (CAS No. 1807029-42-0)

4-Cyano-2-difluoromethyl-3-methylphenylacetic acid (CAS No. 1807029-42-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique molecular structure featuring a cyano group, difluoromethyl group, and methylphenylacetic acid backbone, is widely studied for its potential applications in drug discovery and crop protection. Researchers are particularly interested in its role as a building block for synthesizing novel bioactive molecules, given its ability to modulate electronic and steric properties.

In recent years, the demand for fluorinated compounds like 4-Cyano-2-difluoromethyl-3-methylphenylacetic acid has surged due to their enhanced metabolic stability and bioavailability. Fluorine incorporation, a hot topic in medicinal chemistry, improves drug-like properties, making this compound a valuable intermediate for developing next-generation therapeutics. Its CAS No. 1807029-42-0 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research.

From an agrochemical perspective, the difluoromethyl group in 4-Cyano-2-difluoromethyl-3-methylphenylacetic acid contributes to its potential as a precursor for herbicides and fungicides. With the global push toward sustainable agriculture, this compound aligns with the trend of developing eco-friendly crop protection agents. Its structural features enable targeted interactions with enzymes in pests, reducing environmental impact—a key concern for modern farmers and regulators.

Synthetic routes to 4-Cyano-2-difluoromethyl-3-methylphenylacetic acid often involve multi-step processes, including Friedel-Crafts acylation and nucleophilic substitution. Optimizing these methods for scalability and yield is a common focus in organic chemistry forums. Researchers also explore its derivatization potential, such as coupling with heterocycles to enhance bioactivity—a strategy gaining traction in AI-driven drug design platforms.

The compound’s physicochemical properties, such as its logP value and hydrogen bonding capacity, are critical for computational chemists using molecular docking simulations. These analyses help predict interactions with biological targets, accelerating the discovery of small-molecule inhibitors. As machine learning tools become integral to chemical research, CAS No. 1807029-42-0 serves as a test case for predictive modeling of fluorinated analogs.

In analytical chemistry, 4-Cyano-2-difluoromethyl-3-methylphenylacetic acid is often characterized via NMR spectroscopy and high-resolution mass spectrometry (HRMS). These techniques validate purity and structure, addressing quality control challenges in industrial production. Discussions on platforms like ResearchGate frequently highlight methods to minimize byproducts during synthesis—a pain point for manufacturers.

Environmental and regulatory considerations are also pivotal. The compound’s biodegradability profile and toxicity data are under scrutiny to comply with REACH and Green Chemistry principles. This aligns with the broader industry shift toward benign-by-design chemicals, a theme dominating conferences like the ACS Green Chemistry Institute.

Market-wise, suppliers of 4-Cyano-2-difluoromethyl-3-methylphenylacetic acid emphasize its availability in custom quantities, catering to both academic labs and pilot-scale projects. SEO trends show spikes in searches for "buy 4-Cyano-2-difluoromethyl-3-methylphenylacetic acid" and "CAS 1807029-42-0 suppliers," indicating commercial interest. Competitive pricing and GMP-grade synthesis are frequently cited purchasing criteria.

Future research may explore its utility in photopharmacology, where light-sensitive derivatives could enable spatiotemporal control of drug activity—a burgeoning niche. Collaborations between synthetic chemists and biologists will likely unlock further applications, solidifying CAS No. 1807029-42-0 as a staple in interdisciplinary innovation.

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